molecular formula C9H12N2O B6603759 1-(2,3-diaminophenyl)propan-1-one CAS No. 1803855-51-7

1-(2,3-diaminophenyl)propan-1-one

Cat. No.: B6603759
CAS No.: 1803855-51-7
M. Wt: 164.20 g/mol
InChI Key: YBENTUSJCTZMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Diaminophenyl)propan-1-one is an organic compound with the molecular formula C9H12N2O. It contains a phenyl ring substituted with two amino groups at the 2 and 3 positions and a propanone group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-diaminophenyl)propan-1-one typically involves the reaction of 2,3-diaminobenzene with a suitable propanone derivative under controlled conditions. One common method involves the condensation of 2,3-diaminobenzene with propanone in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Diaminophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,3-Diaminophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,3-diaminophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Diaminophenyl)propan-1-one
  • 1-(3,4-Diaminophenyl)propan-1-one
  • 1-(2,3-Diaminophenyl)butan-1-one

Uniqueness

1-(2,3-Diaminophenyl)propan-1-one is unique due to the specific positioning of the amino groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological and chemical properties compared to similar compounds .

Properties

IUPAC Name

1-(2,3-diaminophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBENTUSJCTZMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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